Silodosin-d6

Description

Structure

3D Structure

Properties

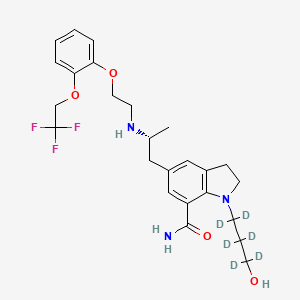

IUPAC Name |

1-(1,1,2,2,3,3-hexadeuterio-3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m1/s1/i4D2,9D2,11D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCPYILNMDWPEY-JBAXCKMLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1CCC2=C1C(=CC(=C2)C[C@@H](C)NCCOC3=CC=CC=C3OCC(F)(F)F)C(=O)N)C([2H])([2H])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32F3N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678731 |

Source

|

| Record name | 1-[3-Hydroxy(~2~H_6_)propyl]-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1051374-52-7 |

Source

|

| Record name | 1-[3-Hydroxy(~2~H_6_)propyl]-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Silodosin-d6 and its primary use in research

An In-Depth Technical Guide to Silodosin-d6 for Bioanalytical Research

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of the α1A-adrenoceptor antagonist, Silodosin. Designed for researchers, bioanalytical scientists, and drug development professionals, this document delves into the fundamental principles behind the use of stable isotope-labeled standards, the specific properties of this compound, and its critical role as an internal standard in quantitative mass spectrometry. We will explore the causality behind its application in pharmacokinetic and bioequivalence studies, providing detailed experimental protocols and workflows to ensure the generation of accurate, robust, and reproducible data.

Foundational Context: From Silodosin to its Labeled Analog

The Analyte of Interest: Silodosin

Silodosin is a highly selective α1A-adrenergic receptor antagonist.[1][2] Its primary clinical application is the symptomatic treatment of benign prostatic hyperplasia (BPH).[1][3] The mechanism of action involves blocking α1A-adrenoreceptors, which are densely located in the smooth muscle of the prostate, bladder neck, and urethra.[4][5] This blockade leads to muscle relaxation, improving urine flow and alleviating the lower urinary tract symptoms (LUTS) associated with BPH.[4][6][7]

The metabolism of Silodosin is extensive, primarily mediated by UGT2B7 (glucuronidation) and, to a lesser extent, by alcohol/aldehyde dehydrogenases and CYP3A4.[8][9][10] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Silodosin is paramount for determining its pharmacokinetic (PK) profile, assessing bioavailability, and establishing bioequivalence for generic formulations.[9][11] Such studies demand highly accurate and precise quantification of the drug in complex biological matrices like blood plasma.[12][13]

The Analytical Imperative: Why Use an Internal Standard?

Quantitative analysis, particularly in complex biological fluids, is susceptible to variations that can compromise data integrity. Sample loss during multi-step extraction procedures, fluctuations in instrument response, and matrix effects (where co-eluting endogenous components suppress or enhance the analyte's signal) are significant challenges.[14][15]

To overcome these issues, an Internal Standard (IS) is introduced into every sample, calibrator, and quality control sample at a constant, known concentration. The ideal IS behaves identically to the analyte throughout the entire analytical process.[14][16] By measuring the ratio of the analyte's response to the IS's response, variations are normalized, leading to a highly reliable and accurate quantification.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The most effective type of internal standard is a stable isotope-labeled (SIL) version of the analyte, such as a deuterated analog.[14][15][17] this compound is the deuterated form of Silodosin, where six hydrogen atoms have been replaced by their heavier isotope, deuterium.[18]

Causality of Superiority:

-

Near-Identical Physicochemical Properties: this compound shares the same chemical structure, polarity, and ionization potential as Silodosin. This ensures it co-elutes during liquid chromatography (LC) and experiences virtually identical extraction recovery and matrix effects.[15][19]

-

Mass Differentiation: Despite its chemical similarity, this compound is readily distinguished from the unlabeled analyte by its higher molecular weight in a mass spectrometer (MS). This mass difference allows the instrument to monitor both compounds simultaneously without interference.[14]

This combination of near-identical behavior and distinct mass makes this compound the ideal tool for correcting analytical variability, forming the bedrock of robust bioanalytical methods.

Core Application: Quantitative Bioanalysis via LC-MS/MS

The primary and most critical use of this compound in research is as an internal standard for the quantification of Silodosin and its metabolites in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[12][13][20]

The Bioanalytical Workflow: A Self-Validating System

The use of this compound creates a self-validating system within each sample run. Any physical loss or signal fluctuation that affects the analyte (Silodosin) will proportionately affect the internal standard. The ratio of their signals, therefore, remains constant and directly correlates with the analyte's concentration.

The logical workflow is as follows:

Caption: Bioanalytical workflow for Silodosin quantification using this compound.

Key Experimental Parameters for LC-MS/MS

A sensitive and selective LC-MS/MS method is crucial. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity. In MRM, a specific precursor ion (the molecular ion of the compound) is selected and fragmented, and then a specific product ion (a fragment) is monitored. This "mass-fragment" transition is unique to the compound of interest.

The table below summarizes typical mass transitions used for the analysis of Silodosin and its deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Rationale for Transition |

| Silodosin | 496.2 / 496.3 | 261.0 / 261.4 | Positive ESI | The precursor represents the protonated molecule [M+H]⁺. The product ion is a stable, characteristic fragment resulting from collision-induced dissociation.[12][21] |

| This compound | 502.2 / 502.3 | 261.0 / 261.4 | Positive ESI | The precursor [M+H]⁺ is 6 Daltons heavier due to the deuterium atoms. The product ion may be identical if the deuterium labels are on a part of the molecule that is lost during fragmentation. |

Note: Exact m/z values can vary slightly based on instrument calibration and resolution.

Detailed Experimental Protocol: Quantification of Silodosin in Human Plasma

This protocol is a representative example based on validated methods described in the scientific literature.[12][13][21]

3.1 Materials and Reagents

-

Silodosin reference standard

-

This compound (Internal Standard)[18]

-

HPLC-grade Methanol and Acetonitrile

-

Formic Acid or Acetic Acid

-

Ammonium Acetate

-

Ultrapure Water

-

Human Plasma (K2EDTA)

-

Solid Phase Extraction (SPE) Cartridges

3.2 Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of Silodosin and this compound into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.[13]

-

Working Standard Solutions: Prepare serial dilutions of the Silodosin stock solution with 50:50 methanol:water to create calibration standards ranging from approximately 0.5 ng/mL to 200 ng/mL.[12][13]

-

Internal Standard Working Solution (e.g., 500 ng/mL): Dilute the this compound stock solution appropriately with 50:50 methanol:water.[13]

3.3 Sample Preparation (Solid Phase Extraction)

-

Pipette: Transfer 500 µL of plasma (sample, calibrator, or QC) into a clean polypropylene tube.

-

Spike IS: Add 50 µL of the Internal Standard Working Solution to all tubes (except blanks) and vortex briefly. This step is critical; the IS must be added before any extraction to account for losses.

-

Pre-treatment: Add 500 µL of 2% formic acid in water and vortex. This acidifies the sample to ensure proper binding to the SPE sorbent.

-

SPE Cartridge Conditioning: Condition an SPE cartridge by sequentially passing methanol followed by ultrapure water.

-

Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Wash: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove salts and endogenous interferences without eluting the analyte.

-

Elute: Elute the analyte and internal standard from the cartridge using an appropriate volume of a strong organic solvent (e.g., methanol or acetonitrile).

-

Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 200 µL) of the mobile phase. This step concentrates the sample and ensures compatibility with the LC system.

3.4 LC-MS/MS Conditions

-

LC Column: C8 or C18 column (e.g., Agilent C8)[21]

-

Mobile Phase: Acetonitrile and 10 mM ammonium acetate buffer (pH adjusted with acetic acid) in a gradient or isocratic elution.[21]

-

Flow Rate: 0.5 - 1.0 mL/min

-

Injection Volume: 10 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ion Source: Electrospray Ionization (ESI), positive mode

-

MRM Transitions: As specified in the table above.

3.5 Data Analysis and Quantification

-

Integrate the peak areas for both Silodosin and this compound for all injections.

-

Calculate the Peak Area Ratio (PAR) = (Peak Area of Silodosin) / (Peak Area of this compound).

-

Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

-

Perform a linear regression analysis on the calibration curve.

-

Determine the concentration of Silodosin in the unknown samples by interpolating their PAR values from the regression equation of the calibration curve.

Caption: Logical relationship for quantification using an internal standard.

Conclusion

This compound is not merely a chemical reagent but an essential enabling tool for modern pharmaceutical research and development. Its primary application as a stable isotope-labeled internal standard provides the analytical rigor required to accurately and precisely quantify Silodosin in complex biological matrices. The principles of co-elution, identical ionization behavior, and mass-based differentiation make it the gold standard for correcting analytical variability in LC-MS/MS methods. The robust and reliable data generated using this compound are fundamental to defining the pharmacokinetic profiles, ensuring the safety and efficacy of Silodosin formulations, and meeting stringent regulatory requirements for drug approval.

References

- ChemicalBook. (n.d.). Silodosin synthesis.

- Patel, H., et al. (2023). Spectroscopic method development and validation of drug used in treatment of benign prostatic hyperplasia complicated with over active bladder. GSC Biological and Pharmaceutical Sciences, 22(1), 205–213.

- ChemicalBook. (n.d.). This compound | 1051374-52-7.

-

Wikipedia. (n.d.). Silodosin. Retrieved from [Link]

- Gediya, A., et al. (2022). Evolving Role of Silodosin for the Treatment of Urological Disorders – A Narrative Review. Journal of Pharmaceutical Research International, 34(32A), 1-13.

-

European Medicines Agency. (2018). Assessment report - Silodosin Recordati. Retrieved from [Link]

-

1mg. (n.d.). Silodal-D 8 Capsule: View Uses, Side Effects, Price and Substitutes. Retrieved from [Link]

-

Sood, A., et al. (2024). A Comprehensive Review of the Clinical Evidence on the Efficacy, Effectiveness, and Safety of Silodosin for the Treatment of Benign Prostatic Hyperplasia. Cureus, 16(5), e85445. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Development and Validation of High Performance LCMS Methods for Estimation of Silodosin and Silodosin β-D-Glucuronide in Human Plasma. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). NDA 22-206 Clinical Pharmacology Review. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Development and Validation of High Performance LCMS Methods for Estimation of Silodosin and Silodosin β-D-Glucuronide in Human Plasma. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

-

Novara, G., et al. (2018). Silodosin: An Update on Efficacy, Safety and Clinical Indications in Urology. Therapeutic Advances in Urology, 10(3), 77-88. Retrieved from [Link]

-

New Drug Approvals. (2015). SILODOSIN………For treatment of benign prostatic hypertophy. Retrieved from [Link]

-

Ou, R., et al. (2011). Silodosin in the treatment of benign prostatic hyperplasia. Therapeutic Advances in Urology, 3(5), 227-234. Retrieved from [Link]

-

bepls. (n.d.). A Review on a Analytical and Bio-Analytical Methods for Determination of Silodosin and Mirabegron. Retrieved from [Link]

-

The Pharma Innovation. (2012). Development and Validation of HPTLC Method for Quantification of Silodosin in Bulk and Pharmaceutical Dosage Form. Retrieved from [Link]

-

Kurczab, R., et al. (2018). Synthesis and Pharmacological Evaluation of Novel Silodosin-Based Arylsulfonamide Derivatives as α1A/α1D-Adrenergic Receptor Antagonist with Potential Uroselective Profile. Molecules, 23(9), 2194. Retrieved from [Link]

-

PubMed. (n.d.). Novel LC-MS/MS method for the quantification of silodosin and its metabolites in human plasma. Retrieved from [Link]

-

SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Silodosin?. Retrieved from [Link]

- Google Patents. (n.d.). CN113149886A - Synthesis method of silodosin.

-

South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]

-

AIR Unimi. (n.d.). New processes for the APIs industrial production: the case of silodosin. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1051374-52-7| Chemical Name : this compound. Retrieved from [Link]

-

Cal, C., & Speakman, M. (2012). Silodosin : a new subtype selective alpha-1 antagonist for the treatment of lower urinary tract symptoms in patients with benign prostatic hyperplasia. Expert Opinion on Pharmacotherapy, 13(13), 1931-1939. Retrieved from [Link]

-

Ding, Y., et al. (2013). Safety and pharmacokinetic studies of silodosin, a new α1A-adrenoceptor selective antagonist, in healthy Chinese male subjects. International Journal of Clinical Pharmacology and Therapeutics, 51(10), 802-809. Retrieved from [Link]

-

Dr.Oracle. (n.d.). What is the mechanism of action of Silodosin?. Retrieved from [Link]

-

Matsubara, Y., et al. (2006). [Pharmacokinetics and Disposition of Silodosin (KMD-3213)]. Yakugaku Zasshi, 126(Suppl), 237-245. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN103554003A - Method for synthesizing silodosin.

-

WebMD. (n.d.). Silodosin (Rapaflo): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Retrieved from [Link]

-

Semantic Scholar. (n.d.). [Pharmacokinetics and disposition of silodosin (KMD-3213)]. Retrieved from [Link]

-

Logan, B. K., & Friel, P. N. (2013). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. Analytical and Bioanalytical Chemistry, 405(2-3), 967-974. Retrieved from [Link]

Sources

- 1. Silodosin synthesis - chemicalbook [chemicalbook.com]

- 2. A Comprehensive Review of the Clinical Evidence on the Efficacy, Effectiveness, and Safety of Silodosin for the Treatment of Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Silodosin in the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Silodosin - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Silodosin? [synapse.patsnap.com]

- 6. 1mg.com [1mg.com]

- 7. Silodosin: An Update on Efficacy, Safety and Clinical Indications in Urology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evolving Role of Silodosin for the Treatment of Urological Disorders – A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. [Pharmacokinetics and disposition of silodosin (KMD-3213)]. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. longdom.org [longdom.org]

- 14. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. texilajournal.com [texilajournal.com]

- 18. pharmaffiliates.com [pharmaffiliates.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Novel LC-MS/MS method for the quantification of silodosin and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Silodosin-d6: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of Stable Isotope-Labeled Standards in Pharmaceutical Analysis

In the landscape of modern drug development and clinical research, the precise quantification of therapeutic agents in biological matrices is paramount. This necessity has led to the widespread adoption of stable isotope-labeled internal standards in bioanalytical methodologies, particularly in conjunction with liquid chromatography-mass spectrometry (LC-MS).[1][2] Deuterated compounds, such as Silodosin-d6, have emerged as the gold standard for these applications.[3] By incorporating deuterium, a stable, non-radioactive isotope of hydrogen, into the drug molecule, a compound is created that is chemically identical to the analyte of interest but has a distinct molecular weight. This property allows for its use as an internal standard to correct for variability in sample preparation and matrix effects, thereby ensuring the accuracy and reliability of quantitative analyses.[4][5]

Silodosin is a selective α1A-adrenoceptor antagonist utilized in the treatment of benign prostatic hyperplasia.[6][7] This guide provides an in-depth technical overview of this compound, a deuterated analog of Silodosin, designed for researchers, scientists, and drug development professionals. We will explore its chemical properties, structure, synthesis, and application as an internal standard in the bioanalysis of Silodosin.

Section 1: Chemical Structure and Physicochemical Properties

This compound is a stable isotope-labeled version of Silodosin, with six deuterium atoms incorporated into the 3-hydroxypropyl group attached to the indoline nitrogen. This specific labeling provides a significant mass shift for clear differentiation from the unlabeled drug in mass spectrometric analysis.

Chemical Structure

The chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

Systematic Name: 1-(1,1,2,2,3,3-hexadeuterio-3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide[8]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some of these properties are reported specifically for the deuterated analog, others are for the unlabeled Silodosin and are expected to be very similar for this compound.

| Property | Value | Source |

| CAS Number | 1051374-52-7 | [7][9] |

| Molecular Formula | C₂₅H₂₆D₆F₃N₃O₄ | [7][10] |

| Molecular Weight | 501.57 g/mol | [7][10] |

| Appearance | White to off-white solid | [11] |

| Melting Point | 105-109 °C (for Silodosin) | [12] |

| Solubility | Soluble in methanol and ethanol. | [13] |

| pKa | 8.53 (N-ethylaminopropyl group), 4.03 (N-indoline ring) (for Silodosin) | [12] |

Section 2: Synthesis and Characterization

Proposed Synthesis Pathway

A likely synthetic strategy for this compound would involve the synthesis of a deuterated 1-(3-hydroxypropyl)indoline intermediate. This can be achieved through the reduction of a suitable precursor with a deuterium source, such as sodium borodeuteride (NaBD₄) or deuterium gas (D₂) with a catalyst.

Caption: Proposed high-level synthesis pathway for this compound.

A more detailed, albeit generalized, protocol is as follows:

Step 1: Synthesis of Deuterated 1-(3-hydroxypropyl)indoline

-

A suitable indoline precursor with a 3-oxopropyl or a related functional group at the 1-position is synthesized.

-

This precursor is then reduced using a deuterium-donating agent. For example, a 3-oxopropylindoline derivative can be reduced with sodium borodeuteride (NaBD₄) to introduce two deuterium atoms at the 1-position of the propyl chain. Subsequent reduction of a corresponding ester or carboxylic acid with a stronger deuterated reducing agent like lithium aluminum deuteride (LiAlD₄) can introduce deuterium atoms at the 3-position. A comprehensive deuteration of the propyl chain can be achieved through methods like acid-catalyzed hydrogen-deuterium exchange on a suitable precursor.[9]

Step 2: Coupling and Elaboration

-

The deuterated 1-(3-hydroxypropyl)indoline is then coupled with the chiral aminopropyl side chain at the 5-position of the indoline ring. This is a key step in establishing the correct stereochemistry of the final molecule.

-

The resulting intermediate undergoes further reactions, including the coupling with the 2-(2,2,2-trifluoroethoxy)phenoxyethyl moiety and the conversion of the nitrile or other functional group at the 7-position to the carboxamide.

Step 3: Purification

-

The final product, this compound, is purified using standard chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to achieve high chemical and isotopic purity.

Characterization and Structural Elucidation

The identity and purity of this compound are confirmed using a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure. In the ¹H NMR spectrum of this compound, the signals corresponding to the six protons on the 3-hydroxypropyl chain will be absent or significantly diminished, confirming the location of the deuterium atoms. The absence of these signals, coupled with the presence of all other expected signals, provides strong evidence for the correct structure.[14][15]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming the molecular formula and the incorporation of six deuterium atoms. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, which will be similar to that of unlabeled Silodosin but with a mass shift of +6 Da for fragments containing the deuterated propyl group. This provides further structural confirmation.[3][16]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the compound. A validated HPLC method can separate this compound from any impurities or starting materials.[2]

Section 3: Application in Bioanalytical Methods

The primary application of this compound is as an internal standard for the accurate quantification of Silodosin in biological matrices, such as human plasma, using LC-MS/MS.

Rationale for Use as an Internal Standard

An ideal internal standard should have physicochemical properties very similar to the analyte to ensure it behaves similarly during sample preparation and analysis. This compound is an excellent internal standard for Silodosin because:

-

Co-elution: It co-elutes with Silodosin under typical reversed-phase HPLC conditions, meaning it experiences the same chromatographic environment.

-

Similar Extraction Recovery: Its extraction efficiency from biological matrices is expected to be identical to that of Silodosin.

-

Correction for Matrix Effects: It experiences the same degree of ion suppression or enhancement in the mass spectrometer source as Silodosin, allowing for accurate correction of these matrix-related interferences.[1]

Experimental Workflow: Quantification of Silodosin in Human Plasma

The following is a generalized workflow for the quantification of Silodosin in human plasma using this compound as an internal standard.

Caption: General workflow for the bioanalysis of Silodosin using this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the analysis of Silodosin in human plasma.

1. Materials and Reagents:

-

Silodosin analytical standard

-

This compound internal standard

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

2. Preparation of Stock and Working Solutions:

-

Silodosin Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Silodosin and dissolve it in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the Silodosin stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound by diluting the stock solution in the same diluent.

3. Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile or methanol to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Transfer the reconstituted sample to an HPLC vial for analysis.

4. LC-MS/MS Conditions:

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A suitable gradient to achieve good separation and peak shape.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Silodosin: m/z 496.3 → 261.4

-

This compound: m/z 502.3 → 261.4

-

5. Data Analysis:

-

The peak areas of Silodosin and this compound are integrated.

-

A calibration curve is constructed by plotting the ratio of the peak area of Silodosin to the peak area of this compound against the concentration of the calibration standards.

-

The concentration of Silodosin in the unknown samples is determined from the calibration curve using the peak area ratio of the analyte to the internal standard.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Silodosin in biological matrices. Its chemical and physical properties, being nearly identical to the unlabeled drug, make it an ideal internal standard for correcting variabilities inherent in the bioanalytical process. This technical guide has provided a comprehensive overview of the chemical properties, structure, synthesis, and application of this compound. The detailed experimental protocol for its use in an LC-MS/MS method for the analysis of Silodosin in human plasma serves as a practical resource for researchers and drug development professionals. The use of such stable isotope-labeled standards is crucial for generating high-quality data in pharmacokinetic, toxicokinetic, and clinical studies, ultimately contributing to the development of safer and more effective medicines.

References

- Nair, S. M., Ravi Kumar, P., Sharma, M., & Karia, D. (2016). Development and Validation of High Performance LCMS Methods for Estimation of Silodosin and Silodosin β-D-Glucuronide in Human Plasma. Journal of Drug Metabolism & Toxicology, 7(4), 1-8.

- Shah, P. A., & Shrivastav, P. S. (2018). Novel LC-MS/MS method for the quantification of silodosin and its metabolites in human plasma. Bioanalysis, 10(1), 7-10.

-

CORE. (n.d.). VALIDATED ESTIMATION OF SILODOSIN IN PURE, PHARMACEUTICALS AND IN BIOLOGICAL SAMPLE BY UV-SPECTROSCOPIC AND RP-HPLC METHOD. Retrieved from [Link]

-

The Pharma Innovation. (n.d.). Development and Validation of HPTLC Method for Quantification of Silodosin in Bulk and Pharmaceutical Dosage Form. Retrieved from [Link]

- Gajula, R., et al. (2017). LC-ESI-MS/MS evaluation of forced degradation behaviour of silodosin: In vitro anti cancer activity evaluation of silodosin and major degradation products. Journal of Pharmaceutical and Biomedical Analysis, 134, 249-260.

-

KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Taylor & Francis Online. (2017). An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Retrieved from [Link]

-

New Drug Approvals. (2015, February 20). SILODOSIN………For treatment of benign prostatic hypertophy. Retrieved from [Link]

-

Austin Publishing Group. (2024, November 5). Spectrophotometric and HPLC – MS / MS for Determination of Silodosin in Pharmaceutical Formulation. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Silodosin-impurities. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1051374-52-7| Chemical Name : this compound. Retrieved from [Link]

- A Review on a Analytical and Bio-Analytical Methods for Determination of Silodosin and Mirabegron. BEPLS, 13(5).

-

The Royal Society of Chemistry. (n.d.). 1H NMR (DMSO-d6). Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). NMR DATA FOR COMPOUNDS REPORTED. Retrieved from [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. Characterization of degradation products of silodosin under stress conditions by liquid chromatography/Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. bepls.com [bepls.com]

- 12. gcms.cz [gcms.cz]

- 13. bipm.org [bipm.org]

- 14. LC-ESI-MS/MS evaluation of forced degradation behaviour of silodosin: In vitro anti cancer activity evaluation of silodosin and major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. longdom.org [longdom.org]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Deuterated Silodosin: Strategies and Methodologies

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways for deuterated silodosin, a crucial tool in pharmaceutical research and development. Silodosin, a selective α1A-adrenoceptor antagonist, is widely prescribed for the treatment of benign prostatic hyperplasia. The strategic incorporation of deuterium into the silodosin molecule offers significant advantages, primarily for use as an internal standard in pharmacokinetic (PK) and bioanalytical studies, and potentially to enhance its metabolic profile. This document details the core synthetic strategies, explains the rationale behind isotopic labeling, and provides comprehensive, step-by-step protocols for the synthesis of deuterated silodosin analogues.

Introduction: The Significance of Deuterated Silodosin

Stable isotope labeling is a powerful technique in drug discovery and development, providing invaluable tools for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Deuterium, a stable, non-radioactive isotope of hydrogen, has emerged as a valuable label due to its similar size and chemical properties to protium (¹H).[][3]

The primary applications of deuterated silodosin are twofold:

-

Internal Standards for Bioanalysis: Deuterated analogues of a drug are considered the gold standard for internal standards in mass spectrometry-based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] Silodosin-d4, for instance, exhibits nearly identical chromatographic behavior and ionization efficiency to unlabeled silodosin.[4] Its increased mass allows for clear differentiation in the mass spectrometer, enabling accurate and precise quantification of the parent drug in complex biological matrices like plasma and urine.[5][6]

-

Pharmacokinetic and Metabolic Investigations: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[] This difference can lead to a "deuterium kinetic isotope effect" (KIE), where the rate of a chemical reaction involving the cleavage of a C-D bond is slower than that of a C-H bond.[7][8][9] In drug metabolism, which often involves enzymatic C-H bond oxidation by cytochrome P450 (CYP) enzymes, deuteration at a metabolically active site can slow down the rate of metabolism.[7][8][10] This can lead to an improved pharmacokinetic profile, potentially reducing dosing frequency and improving patient compliance.[10][11]

This guide will focus on the practical synthesis of deuterated silodosin, providing researchers with the necessary information to produce these valuable molecules.

Strategic Approaches to the Synthesis of Deuterated Silodosin

The synthesis of deuterated silodosin can be approached through several strategic pathways, primarily involving the introduction of deuterium via deuterated starting materials or reagents at specific points in the synthetic route. The patent literature outlines several viable methods for preparing deuterated silodosin derivatives.[1][7] A common strategy involves the synthesis of key deuterated intermediates which are then incorporated into the final silodosin structure.

Two primary retrosynthetic disconnections of the silodosin molecule guide the synthetic strategies:

-

Disconnection 1: Indoline Core and Side-Chain Coupling. This approach focuses on the synthesis of a deuterated indoline core or a deuterated side-chain, which are then coupled to form the final molecule.

-

Disconnection 2: Stepwise Construction with Deuterated Building Blocks. This strategy involves the use of smaller, readily available deuterated building blocks that are incorporated early in the synthesis and carried through to the final product.

The following sections will detail specific synthetic pathways based on these strategies.

Pathway I: Synthesis of Silodosin-d4 via a Deuterated Phenoxyethyl Side-Chain

This pathway focuses on the synthesis of a deuterated 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl moiety, which is then coupled with the appropriate indoline intermediate. A key deuterated intermediate in this pathway is 1-(2-bromo-d4-ethoxy)-2-(2,2,2-trifluoroethoxy)benzene.

Diagram of Pathway I

Caption: Synthesis of Silodosin-d4 via a deuterated side-chain intermediate.

Experimental Protocol: Pathway I

Step 1: Synthesis of 1-(2-Hydroxy-d4-ethoxy)-2-(2,2,2-trifluoroethoxy)benzene

-

To a solution of 2-(2,2,2-trifluoroethoxy)phenol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Add deuterated ethylene glycol (HO-CD₂-CD₂-OH, 1.2 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(2-hydroxy-d4-ethoxy)-2-(2,2,2-trifluoroethoxy)benzene.

Step 2: Synthesis of 1-(2-Bromo-d4-ethoxy)-2-(2,2,2-trifluoroethoxy)benzene

-

Dissolve 1-(2-hydroxy-d4-ethoxy)-2-(2,2,2-trifluoroethoxy)benzene (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a brominating agent such as phosphorus tribromide (PBr₃, 0.5 eq) or carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(2-bromo-d4-ethoxy)-2-(2,2,2-trifluoroethoxy)benzene.

Step 3: Synthesis of Silodosin-d4

-

To a solution of (R)-1-(3-hydroxypropyl)-5-(2-aminopropyl)indoline-7-carboxamide (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base such as K₂CO₃ (2.0 eq) or diisopropylethylamine (DIPEA).

-

Add 1-(2-bromo-d4-ethoxy)-2-(2,2,2-trifluoroethoxy)benzene (1.1 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to obtain Silodosin-d4.

Quantitative Data Summary: Pathway I

| Step | Intermediate/Product | Starting Material(s) | Typical Yield (%) | Purity (%) | Isotopic Enrichment (%) |

| 1 | 1-(2-Hydroxy-d4-ethoxy)-2-(2,2,2-trifluoroethoxy)benzene | 2-(2,2,2-Trifluoroethoxy)phenol, Deuterated Ethylene Glycol | 60-75 | >95 | >98 |

| 2 | 1-(2-Bromo-d4-ethoxy)-2-(2,2,2-trifluoroethoxy)benzene | 1-(2-Hydroxy-d4-ethoxy)-2-(2,2,2-trifluoroethoxy)benzene | 70-85 | >97 | >98 |

| 3 | Silodosin-d4 | (R)-1-(3-Hydroxypropyl)-5-(2-aminopropyl)indoline-7-carboxamide, Deuterated Bromo Intermediate | 50-65 | >99 | >98 |

Pathway II: Synthesis of Deuterated Silodosin via a Deuterated Indoline Core

An alternative strategy involves the synthesis of a deuterated indoline core, which is then elaborated to form the final deuterated silodosin molecule. This approach allows for the introduction of deuterium at specific positions on the indoline ring system.

Diagram of Pathway II

Caption: General strategy for synthesizing deuterated silodosin via a deuterated indoline core.

Experimental Protocol: Pathway II (Conceptual Outline)

The synthesis of a specifically deuterated indoline can be achieved through various methods, including the reduction of a deuterated indole or through multi-step sequences starting from deuterated benzene derivatives. Once the deuterated indoline is obtained, the synthesis would proceed through established routes for non-deuterated silodosin, carrying the deuterium label through the synthetic sequence.[3][12]

-

Preparation of Deuterated Indoline: Synthesize the desired deuterated indoline starting material using appropriate deuterated precursors and standard organic synthesis techniques.

-

Functionalization of the Indoline Core: Introduce the necessary functional groups at the 5- and 7-positions of the deuterated indoline ring. This may involve bromination, formylation, or other electrophilic aromatic substitution reactions.

-

N-Alkylation: Alkylate the indoline nitrogen with a suitable 3-hydroxypropyl equivalent.

-

Side-Chain Installation: Introduce the (R)-2-aminopropyl side chain at the 5-position. This is often a multi-step process involving the introduction of a propanone equivalent followed by reductive amination and chiral resolution or an asymmetric synthesis approach.

-

Final Functional Group Manipulations: Convert the functional group at the 7-position to the final carboxamide. Couple the amino group of the side chain with the appropriate phenoxyethyl moiety (which may or may not be deuterated, depending on the desired final product).

Causality and Self-Validation in Synthesis

The choice of deuteration site is critical and is guided by the intended application of the deuterated silodosin.

-

For Internal Standards: Deuteration should be at a position that is not metabolically labile to prevent in-source fragmentation or exchange during analysis. The phenoxyethyl side-chain (as in Pathway I) is an excellent choice as these positions are not the primary sites of metabolism. The use of at least three deuterium atoms is recommended to ensure a clear mass shift from the parent compound and its naturally occurring isotopes.

-

For Modifying Pharmacokinetics: Deuteration should be targeted at known sites of metabolism. Silodosin is metabolized by UGT2B7, alcohol dehydrogenase, and aldehyde dehydrogenase.[13] Therefore, strategic deuteration of the 3-hydroxypropyl group or other metabolically active positions could potentially slow down its metabolism.

Each synthetic protocol described is a self-validating system. The successful synthesis of each intermediate and the final product must be confirmed by a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²H NMR): To confirm the chemical structure and determine the position and extent of deuteration.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment of the deuterated compounds.

-

High-Performance Liquid Chromatography (HPLC): To assess the chemical purity of the intermediates and the final product.

Conclusion

The synthesis of deuterated silodosin is a critical undertaking for advancing the understanding of its pharmacology and for the development of robust bioanalytical methods. The pathways outlined in this guide, derived from established patent literature and fundamental principles of organic synthesis, provide a comprehensive framework for researchers in the field. The strategic selection of the deuteration site, coupled with rigorous analytical characterization, will ensure the production of high-quality deuterated silodosin suitable for its intended applications in drug development.

References

-

Sharma, R. K., Strelevitz, T., et al. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition, 40(3), 625-634. [Link]

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217-238. [Link]

-

Sharma, R. K., et al. (2011). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 40(3), 625-634. [Link]

-

Penchala, S. C., et al. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 52(12), 1225-1235. [Link]

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217-238. [Link]

-

Stam, W., et al. (2015). Deuterated Drugs. The Journal of Clinical Pharmacology, 55(S10), S44-S52. [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link]

-

Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(10), 823-842. [Link]

-

Douglas, C. J., et al. (2018). Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling. Organic Letters, 20(15), 4648-4651. [Link]

-

Słoczyńska, K., et al. (2018). Synthesis and Pharmacological Evaluation of Novel Silodosin-Based Arylsulfonamide Derivatives as α1A/α1D-Adrenergic Receptor Antagonist with Potential Uroselective Profile. Molecules, 23(9), 2194. [Link]

- Liu, J. F. (2008). Deuterated derivatives of silodosin as alpha ia-adrenoreceptor antagonists.

- Wada, E., et al. (1994). Seikagaku, 66, 15.

-

Kishore, P. (2012). Validated estimation of silodosin in pure, pharmaceuticals and in biological sample by UV-spectroscopic and RP-HPLC method. CORE. [Link]

-

El-Kimary, E. R., et al. (2020). Validated Chromatographic and Spectrofluorimetric Methods for Analysis of Silodosin: A Comparative Study with Application of RP-HPLC in the Kinetic Investigation of Silodosin Degradation. Journal of AOAC INTERNATIONAL, 103(4), 964-973. [Link]

-

U.S. Food and Drug Administration. (2008). NDA 22-206 Clinical Pharmacology and Biopharmaceutics Review(s). [Link]

-

Calogero, F., et al. (2015). New processes for the APIs industrial production: the case of silodosin. AIR Unimi. [Link]

-

Wang, T., et al. (2018). 34S: A New Opportunity for the Efficient Synthesis of Stable Isotope Labeled Compounds. Chemistry – A European Journal, 24(28), 7133-7136. [Link]

-

Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(4). [Link]

-

Welch, C. J., et al. (2019). Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Part 1: Framing the problem. Journal of Labelled Compounds and Radiopharmaceuticals, 62(11), 690-694. [Link]

- CN113149886A - Synthesis method of silodosin - Google P

-

Atzrodt, J., et al. (2007). Synthesis of isotopically labelled compounds. Angewandte Chemie International Edition, 46(41), 7744-7765. [Link]

Sources

- 1. EP2125717B1 - Deuterated derivatives of silodosin as alpha ia-adrenoreceptor antagonists - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Isotopic Distinction: A Technical Guide to Silodosin and Silodosin-d6 for Advanced Bioanalysis

This guide provides an in-depth technical exploration of Silodosin and its stable isotope-labeled counterpart, Silodosin-d6. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a surface-level comparison to elucidate the fundamental principles that differentiate these molecules and underscore the critical role of this compound in modern bioanalytical science. We will delve into the strategic rationale for isotopic labeling, the impact on metabolic pathways, and the practical application in achieving highly accurate and precise quantification of Silodosin in complex biological matrices.

Foundational Chemistry: A Tale of Two Isotopes

At their core, Silodosin and this compound share an identical molecular scaffold. Silodosin is a potent and selective α1A-adrenoceptor antagonist used for the symptomatic treatment of benign prostatic hyperplasia (BPH).[1][2] Its chemical structure is 1-(3-hydroxypropyl)-5-[(2R)-({2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]indoline-7-carboxamide.[3][4][5]

This compound is a deuterated analog of Silodosin, where six hydrogen atoms (protium, ¹H) on the 3-hydroxypropyl moiety have been replaced with deuterium (²H), the stable heavy isotope of hydrogen. This substitution is a precise and deliberate modification, not a random placement.

| Property | Silodosin | This compound |

| Molecular Formula | C₂₅H₃₂F₃N₃O₄ | C₂₅H₂₆D₆F₃N₃O₄ |

| Molecular Weight | 495.53 g/mol | ~501.6 g/mol |

| Chemical Structure | (Identical core structure) | (Identical core structure) |

| Isotopic Labeling | None | Six deuterium atoms on the 3-hydroxypropyl group |

The key distinction lies in the mass of the deuterium atom, which is approximately twice that of a protium atom. This seemingly minor change has profound implications for the molecule's behavior, primarily in the context of its metabolic fate and its utility in analytical chemistry.

The "Why": Metabolic Stability and the Kinetic Isotope Effect

The choice to place deuterium atoms on the 3-hydroxypropyl group is a strategic decision rooted in the metabolic pathways of Silodosin. Silodosin is extensively metabolized in the liver, primarily through three major routes:

-

Glucuronidation: Direct conjugation by UGT2B7 to form the main active metabolite, silodosin glucuronide (KMD-3213G).[3][6][7]

-

Dehydrogenation: Catalyzed by alcohol and aldehyde dehydrogenases to form the KMD-3293 metabolite.[6]

The dehydrogenation pathway, which involves the oxidation of the terminal alcohol on the 3-hydroxypropyl chain, is a critical site of metabolism. The cleavage of a carbon-hydrogen (C-H) bond is often the rate-limiting step in such enzymatic reactions.

This is where the Kinetic Isotope Effect (KIE) becomes paramount. A carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break.[9][10] Consequently, enzymatic reactions that involve the cleavage of a C-D bond proceed at a significantly slower rate than the cleavage of a corresponding C-H bond.[5][9][10]

By strategically replacing the hydrogen atoms at a known site of metabolism with deuterium, the metabolic breakdown of Silodosin at that position is retarded. While this principle is sometimes used to develop "heavy drugs" with improved pharmacokinetic profiles,[11][12] the primary and most immediate application for this compound is to serve as an ideal internal standard for bioanalytical quantification.

Metabolic Pathway of Silodosin

Caption: Metabolic pathways of Silodosin, highlighting the dehydrogenation site targeted by deuteration.

The "How": this compound as the Gold Standard Internal Standard

In quantitative bioanalysis, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is essential for accuracy and precision. The IS is a compound of known concentration added to every sample, calibrator, and quality control sample. It corrects for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement).

An ideal IS should be chemically and physically similar to the analyte but distinguishable by the detector. This compound perfectly fulfills these criteria:

-

Chemical Similarity: It behaves almost identically to Silodosin during extraction, chromatography, and ionization.

-

Co-elution: It elutes from the LC column at virtually the same retention time as Silodosin, ensuring both molecules experience the same matrix effects simultaneously.

-

Mass Distinction: It is easily distinguished from Silodosin by the mass spectrometer due to its +6 Dalton mass difference.

This makes this compound a Stable Isotope-Labeled Internal Standard (SIL-IS), which is considered the "gold standard" for quantitative mass spectrometry.

Detailed Experimental Protocol: LC-MS/MS Quantification of Silodosin in Human Plasma

This protocol provides a robust, self-validating workflow for the precise quantification of Silodosin in human plasma, grounded in established methodologies.[13]

A. Materials and Reagents

-

Silodosin analytical standard

-

This compound (Internal Standard)

-

LC-MS grade Acetonitrile, Methanol, and Water

-

LC-MS grade Formic Acid or Ammonium Acetate

-

Human plasma (K₂EDTA)

B. Sample Preparation (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for calibrators, quality controls (QCs), and unknown samples.

-

Pipette 100 µL of plasma into the appropriate tubes.

-

Add 20 µL of this compound working solution (e.g., 500 ng/mL in 50:50 Methanol:Water) to every tube except for the blank matrix. Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5-10 µL of the supernatant into the LC-MS/MS system.

C. Liquid Chromatography Conditions

-

LC System: UHPLC system

-

Column: C18 or C8 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water (or 10 mM Ammonium Acetate, pH 4.5)

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0.0-0.5 min: 40% B

-

0.5-2.0 min: 40% to 90% B

-

2.0-2.5 min: 90% B

-

2.5-2.6 min: 90% to 40% B

-

2.6-3.5 min: 40% B (Re-equilibration)

-

-

Column Temperature: 40°C

D. Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Method: Multiple Reaction Monitoring (MRM)

MRM Transitions and Compound Parameters

The selection of precursor (Q1) and product (Q3) ions is critical for selectivity. The precursor ion is the protonated molecule [M+H]⁺. The product ion is a characteristic fragment generated by collision-induced dissociation (CID). Studies on Silodosin's fragmentation show a consistent product ion around m/z 261.[1][13] This fragment corresponds to the indoline core, formed after the cleavage of the ether linkage on the side chain. Since the deuterated 3-hydroxypropyl group is part of the neutral loss fragment, the product ion for this compound remains m/z 261.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Declustering Potential (V) |

| Silodosin | 496.2 | 261.2 | ~35 | ~100 |

| This compound (IS) | 502.2 | 261.2 | ~35 | ~100 |

E. Method Validation The method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[1] Key parameters include:

-

Linearity: A typical calibration curve ranges from 0.1 to 100 ng/mL with a correlation coefficient (r²) > 0.99.

-

Precision & Accuracy: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ), and accuracy (%RE) should be within ±15% (±20% at LLOQ).[1]

-

Selectivity, Matrix Effect, and Stability: Must be thoroughly assessed.

Bioanalytical Workflow using SIL-IS

Caption: A validated workflow for quantifying Silodosin using this compound as an internal standard.

Conclusion: From Isotopic Nuance to Analytical Certainty

The difference between Silodosin and this compound is a powerful illustration of how a subtle, strategic change at the atomic level can provide profound advantages in pharmaceutical science. The deuteration of Silodosin at a known metabolic hotspot does more than slightly alter its molecular weight; it creates an analytical tool of exceptional value. This compound, by virtue of the kinetic isotope effect and its near-identical chemical nature to the parent drug, serves as the quintessential internal standard. Its use in LC-MS/MS workflows mitigates analytical variability, corrects for matrix interference, and enables the generation of highly reliable, reproducible, and accurate pharmacokinetic data. For any scientist engaged in the development, metabolism, or clinical evaluation of Silodosin, a thorough understanding of the principles differentiating it from its deuterated analog is not merely academic—it is fundamental to achieving analytical excellence.

References

-

AbbVie Corporation. (n.d.). PRODUCT MONOGRAPH Pr RAPAFLO® Silodosin Capsules, 8 mg and 4 mg. AbbVie. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). NDA 22-206 Clinical Pharmacology and Biopharmaceutics Review(s). Accessdata.fda.gov. Retrieved from [Link]

-

Zhao, X., Liu, Y., Xu, J., Zhang, D., Zhou, Y., Gu, J., & Cui, Y. (2009). Determination of silodosin in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 877(29), 3724-3728. Available at: [Link]

-

Nair, S. M., Kumar, P. R., Sharma, M., & Karia, D. (2016). Development and Validation of High Performance LCMS Methods for Estimation of Silodosin and Silodosin β-D-Glucuronide in Human Plasma. Journal of Pharmaceutical and Analytical Chemistry. Available at: [Link]

-

Shah, P. A., & Shrivastav, P. S. (2018). Novel LC-MS/MS method for the quantification of silodosin and its metabolites in human plasma. Bioanalysis, 10(1), 7-10. Available at: [Link]

-

ResearchGate. (2016). (PDF) Development and Validation of High Performance LCMS Methods for Estimation of Silodosin and Silodosin β-D-Glucuronide in Human Plasma. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Silodosin. PubChem. Retrieved from [Link]

-

PharmaCompass. (n.d.). Silodosin | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Silodosin. Retrieved from [Link]

-

Pandeti, S., Narender, T., Prabhakar, S., & Reddy, T. J. (2017). Characterization of degradation products of silodosin under stress conditions by liquid chromatography/Fourier transform mass spectrometry. Rapid Communications in Mass Spectrometry, 31(6), 572-582. Available at: [Link]

-

Pandeti, S., Narender, T., & Satheeshkumar, N. (2017). LC-ESI-MS/MS evaluation of forced degradation behaviour of silodosin: In vitro anti cancer activity evaluation of silodosin and major degradation products. Journal of Pharmaceutical and Biomedical Analysis, 134, 25-33. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Silodosin?. Retrieved from [Link]

- European Patent Office. (n.d.). EP2125717B1 - Deuterated derivatives of silodosin as alpha ia-adrenoreceptor antagonists. Google Patents.

-

Nature. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved from [Link]

-

Gant, T. G. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug news & perspectives, 23(6), 398-404. Available at: [Link]

-

New Drug Approvals. (2015). SILODOSIN………For treatment of benign prostatic hypertophy. Retrieved from [Link]

-

Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

- European Patent Office. (n.d.). EP2768806B1 - Method for preparing silodosin. Google Patents.

-

Sharma, R. K., Strelevitz, T. J., Gao, H., Wennogle, L. P., & Vaz, A. D. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 40(3), 625-634. Available at: [Link]

-

Gole, D. A., et al. (2020). Comparative efficacy and safety profile of 4 vs 8 mg of silodosin once daily usage in patients with benign prostatic hyperplasia–related lower urinary tract symptoms divided into subgroups according to International Prostate Symptom Score severity. Turkish Journal of Urology, 46(2), 126. Available at: [Link]

-

Villa, L., et al. (2019). Silodosin: An Update on Efficacy, Safety and Clinical Indications in Urology. Clinical Drug Investigation, 39(2), 127-142. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Kinetic isotope effect – Knowledge and References. Retrieved from [Link]

Sources

- 1. LC-ESI-MS/MS evaluation of forced degradation behaviour of silodosin: In vitro anti cancer activity evaluation of silodosin and major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel LC-MS/MS method for the quantification of silodosin and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. uab.edu [uab.edu]

- 10. Characterization of degradation products of silodosin under stress conditions by liquid chromatography/Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Determination of silodosin and its active glucuronide metabolite KMD-3213G in human plasma by LC-MS/MS for a bioequivalence study. | Semantic Scholar [semanticscholar.org]

- 13. longdom.org [longdom.org]

Introduction: The Role of Isotopic Labeling in Modern Drug Development

An In-Depth Technical Guide to Silodosin-d6 for Advanced Pharmaceutical Analysis

Silodosin is a highly selective α1A-adrenoceptor antagonist clinically indicated for the symptomatic treatment of benign prostatic hyperplasia (BPH).[1] Its mechanism involves the relaxation of smooth muscle in the prostate and bladder neck, thereby improving urinary flow.[2][3] The development and clinical validation of such targeted therapies rely on robust bioanalytical methods to accurately quantify the drug's concentration in biological matrices. This is essential for defining its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[2][4][5]

To achieve the highest level of accuracy and precision in these quantitative studies, especially those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled (SIL) internal standard is the industry gold standard.[6][7] this compound, a deuterated analog of the parent drug, serves this critical function. This guide provides a comprehensive technical overview of this compound, its core properties, and its application as an internal standard in the bioanalysis of Silodosin.

Core Physicochemical Properties of this compound

This compound is structurally identical to Silodosin, with the exception that six hydrogen atoms on the 3-hydroxypropyl group have been replaced with deuterium atoms.[8][9] This substitution increases the molecular mass by six Daltons but does not significantly alter the compound's chemical properties, such as its polarity, solubility, or ionization efficiency. This near-identical physicochemical behavior is the cornerstone of its utility as an internal standard.[6]

| Property | Value | Source(s) |

| Chemical Name | 1-(1,1,2,2,3,3-hexadeuterio-3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide | [8][9] |

| Synonyms | (R)-1-(3-Hydroxypropyl-d6)-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]aMino]propyl]indoline-7-carboxaMide, KAD 3213-d6, Urief-d6 | [8] |

| CAS Number | 1051374-52-7 | [8][9][10][11][12] |

| Molecular Formula | C₂₅H₂₆D₆F₃N₃O₄ | [10][11] |

| Molecular Weight | 501.57 g/mol | [11][12] |

| Parent Drug CAS | 160970-54-7 | [1] |

| Parent Drug MW | 495.53 g/mol | [1] |

The Principle of Stable Isotope Dilution: Mechanism of Action as an Internal Standard

The primary function of this compound in a bioanalytical workflow is to compensate for variability during sample processing and analysis.[6] Because this compound is added to every sample (including calibration standards, quality controls, and unknown study samples) at a known, fixed concentration at the beginning of the workflow, it experiences the same procedural variations as the unlabeled analyte, Silodosin.

This co-variant behavior allows it to normalize for:

-

Extraction Efficiency: Any loss of analyte during protein precipitation, liquid-liquid extraction, or solid-phase extraction will be mirrored by a proportional loss of the internal standard.

-

Matrix Effects: In LC-MS/MS analysis, endogenous components of the biological matrix (e.g., phospholipids, salts) can co-elute with the analyte and either suppress or enhance its ionization in the mass spectrometer's source.[7] Since this compound has nearly identical chromatographic retention time and ionization characteristics, it is subject to the same matrix effects at the same time.[6]

-

Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer sensitivity are corrected for by calculating the ratio of the analyte's response to the internal standard's response.

The mass spectrometer differentiates between the analyte and the internal standard by their different mass-to-charge ratios (m/z). By measuring the peak area ratio of the analyte to the internal standard, a calibration curve can be constructed that is highly linear and reproducible, leading to accurate quantification of the unknown samples.

Experimental Protocol: Quantification of Silodosin in Human Plasma

This section outlines a representative protocol for the use of this compound in a validated LC-MS/MS method for quantifying Silodosin in human plasma.[13]

1. Preparation of Stock and Working Solutions:

-

Silodosin Stock Solution (1 mg/mL): Accurately weigh ~10 mg of Silodosin reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[13]

-

Silodosin Working Solutions: Prepare serial dilutions of the Silodosin stock solution with a 50:50 methanol:water mixture to create working solutions for calibration standards and quality controls (QCs).

-

IS Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with a 50:50 methanol:water mixture to achieve a final concentration that yields a robust signal in the mass spectrometer.

2. Preparation of Calibration Standards and Quality Controls:

-

Spike blank human plasma with the appropriate Silodosin working solutions to create a calibration curve (e.g., 8-10 non-zero points) covering the expected concentration range (e.g., 0.5 to 200 ng/mL).[13]

-

Prepare QCs in blank plasma at a minimum of three concentration levels (low, medium, and high).

3. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the IS Working Solution to every tube and vortex briefly.

-

Add 300 µL of acetonitrile (or methanol) to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at ~40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex to ensure complete dissolution and transfer to autosampler vials for analysis.

4. Suggested LC-MS/MS Conditions:

-

LC Column: C18 column (e.g., ZORBAX SB-C8, 100 mm × 4.6 mm, 3.5 μm)[13]

-

Mobile Phase: Gradient elution using A) 5 mM Ammonium Acetate in water and B) Acetonitrile.

-

Flow Rate: 0.5 - 0.8 mL/min

-

Ionization: Electrospray Ionization (ESI), Positive Mode

-

Detection: Multiple Reaction Monitoring (MRM)

-

Silodosin Transition: e.g., m/z 496.5 → [Fragment Ion]

-

This compound Transition: e.g., m/z 502.6 → [Corresponding Fragment Ion]

-

Synthesis Considerations

The synthesis of Silodosin has been described through various routes in the scientific and patent literature.[14][15][16] A common strategy involves the coupling of a functionalized indoline core with a chiral amine side chain.[16]

The synthesis of this compound would logically follow a similar pathway, but with the introduction of a deuterated building block. Specifically, the N-alkylation of the indoline nitrogen would be performed using a deuterated version of the 3-hydroxypropyl synthon, such as 3-chloro-1-propanol-d6 or a similar reagent, to introduce the six deuterium atoms at the desired stable position.

Conclusion

This compound is an indispensable analytical tool for researchers, scientists, and drug development professionals engaged in the study of Silodosin. Its physicochemical properties, particularly its CAS number (1051374-52-7) and molecular weight (501.57 g/mol ), are fundamental for its procurement and use.[8][11][12] By serving as a stable isotope-labeled internal standard, it enables the development of highly accurate, precise, and robust bioanalytical methods based on the principle of isotope dilution. The proper application of this compound in LC-MS/MS workflows is crucial for generating reliable pharmacokinetic and clinical data, ultimately supporting the safe and effective therapeutic use of Silodosin.

References

-

Silodosin - Wikipedia. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

This compound - Acanthus Research. (n.d.). Acanthus Research. Retrieved January 16, 2026, from [Link]

-

[Pharmacokinetics and disposition of silodosin (KMD-3213)]. (2007). PubMed. Retrieved January 16, 2026, from [Link]

-

Silodosin-impurities - Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

-

Silodyx, INN-silodosin. (n.d.). European Medicines Agency (EMA). Retrieved January 16, 2026, from [Link]

-

SILODOSIN - FDA Verification Portal. (n.d.). FDA. Retrieved January 16, 2026, from [Link]

-

CAS No : 1051374-52-7| Chemical Name : this compound - Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

-

A Review on a Analytical and Bio-Analytical Methods for Determination of Silodosin and Mirabegron. (n.d.). bepls. Retrieved January 16, 2026, from [Link]

-

Development and Validation of High Performance LCMS Methods for. (n.d.). Longdom Publishing. Retrieved January 16, 2026, from [Link]

-

Spectrophotometric and HPLC – MS / MS for Determination of Silodosin in Pharmaceutical Formulation. (2024, November 5). Austin Publishing Group. Retrieved January 16, 2026, from [Link]

-

Development and Validation of HPTLC Method for Quantification of Silodosin in Bulk and Pharmaceutical Dosage Form. (n.d.). The Pharma Innovation. Retrieved January 16, 2026, from [Link]

-

New processes for the APIs industrial production: the case of silodosin. (n.d.). AIR Unimi. Retrieved January 16, 2026, from [Link]

-

Synthesis method of silodosin. (n.d.). Eureka | Patsnap. Retrieved January 16, 2026, from [Link]

-

Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]

-

SILODOSIN………For treatment of benign prostatic hypertophy. (2015, February 20). New Drug Approvals. Retrieved January 16, 2026, from [Link]

Sources

- 1. Silodosin - Wikipedia [en.wikipedia.org]

- 2. Silodosin: pharmacodynamic, pharmacokinetic and clinical applications_Chemicalbook [chemicalbook.com]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. [Pharmacokinetics and disposition of silodosin (KMD-3213)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. guidechem.com [guidechem.com]

- 9. This compound | CAS 1051374-52-7 | LGC Standards [lgcstandards.com]

- 10. This compound - Acanthus Research [acanthusresearch.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. longdom.org [longdom.org]

- 14. air.unimi.it [air.unimi.it]

- 15. Silodosin synthesis - chemicalbook [chemicalbook.com]